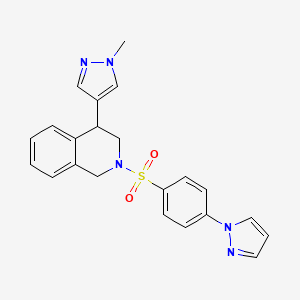
4-Amino-2-(tert-butyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(tert-butyl)phenol hydrochloride, also known as 2-Amino-4-tert-butylphenol, is an organic compound with the linear formula (CH3)3CC6H3(NH2)OH . It is a white to grayish crystalline powder and is soluble in ethanol, ether, and chloroform . It is used as a reactant to prepare various compounds such as 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Synthesis Analysis
The synthesis of this compound involves the reduction of the corresponding nitriles with lithium aluminum hydride . The initial nitriles are produced using specific optimum methods of synthesis .Molecular Structure Analysis
The molecular structure of this compound was characterized as C10H15NO . Further structural analysis can be performed using 1H NMR analysis .Chemical Reactions Analysis
This compound can be used as a reactant to prepare various compounds. For instance, it can be used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .Physical and Chemical Properties Analysis
This compound is a white to grayish crystalline powder . It has a melting point of 160-163 °C (lit.) . It is soluble in ethanol, ether, and chloroform, but it is difficult to dissolve in benzene and almost insoluble in cold water .Aplicaciones Científicas De Investigación
Presence in Consumer Products and Environmental Exposure
Research has shown that synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT), which are structurally related to 4-Amino-2-(tert-butyl)phenol hydrochloride, are widely used in consumer products such as foodstuffs and cosmetics. These compounds are considered generally safe as food preservatives at approved concentrations. However, their widespread use has raised concerns regarding human exposure and potential health effects, including debate over their link to cancer, asthma, and behavioral issues in children. Studies have documented the presence of these compounds and their metabolites in human urine samples collected from different countries, highlighting global exposure to these chemicals (Wang & Kannan, 2019).
Biotransformation and Maternal Transfer
Another area of research has focused on the biotransformation of SPAs and their transfer across the placenta in pregnant women. This research provides evidence of prenatal exposure to these synthetic chemicals and suggests that they can cross the placental barrier, potentially affecting fetal development. The studies identified specific SPAs and their transformation products (TPs) in maternal plasma, cord plasma, and placental tissues, indicating structure-dependent transplacental transfer efficiencies (Du et al., 2019).
Association with Health Outcomes
Further research has explored the association between exposure to phenols, including compounds similar to this compound, and various health outcomes. For instance, exposure to specific phenols has been linked to idiopathic male infertility, suggesting potential endocrine-disrupting effects that could impact reproductive health. The study found associations between exposure to certain phenols and reduced semen quality, highlighting the need for further investigation into the health implications of these chemicals (Chen et al., 2013).
Environmental and Food Contamination
Moreover, research has identified phenolic compounds in various environmental samples and foodstuffs, pointing to widespread environmental contamination and potential dietary exposure. The ubiquity of these compounds in food suggests that human exposure may occur not only through direct contact with consumer products but also via the consumption of contaminated food, raising concerns about long-term health effects (Guenther et al., 2002).
Safety and Hazards
4-Amino-2-(tert-butyl)phenol hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Mecanismo De Acción
Target of Action
It’s known that this compound is used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .
Mode of Action
It is used as an intermediate in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .
Result of Action
As an intermediate in chemical synthesis, its primary role may be in the formation of other biologically active compounds .
Propiedades
IUPAC Name |
4-amino-2-tert-butylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6,12H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYIJLJUBOOHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116943-81-8 |
Source


|
| Record name | 4-amino-2-(tert-butyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)


![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
![(3Ar,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2999612.png)


![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)
